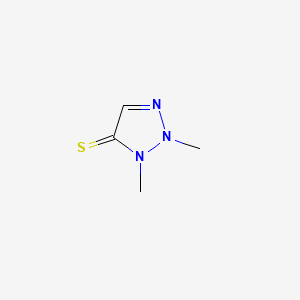
4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl- is a heterocyclic compound with the molecular formula C₄H₇N₃S and a molecular weight of 129.183 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl- typically involves the cyclization of hydrazinecarbothioamides in the presence of basic media. Common reagents used in this process include sodium hydroxide, potassium hydroxide, and sodium bicarbonate . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or ortho-phosphoric acid, to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol form using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl- involves its interaction with biological receptors through hydrogen-bonding and dipole interactions . The triazole nucleus acts as a pharmacophore, interacting with the active sites of enzymes and receptors, thereby exerting its biological effects . The polar nature of the triazole nucleus enhances the solubility of the compound, improving its pharmacological profile .
Comparison with Similar Compounds
Similar compounds to 4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl- include other triazole derivatives such as:
1,2,4-Triazole: Known for its antimicrobial and anticancer activities.
3-Mercapto-1,2,4-triazole: Exists in two tautomeric forms and is used in various pharmaceutical applications.
Fluconazole: A well-known antifungal drug containing a triazole moiety.
The uniqueness of 4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3-dimethyl- lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields .
Properties
CAS No. |
64808-28-2 |
|---|---|
Molecular Formula |
C4H7N3S |
Molecular Weight |
129.19 g/mol |
IUPAC Name |
2,3-dimethyltriazole-4-thione |
InChI |
InChI=1S/C4H7N3S/c1-6-4(8)3-5-7(6)2/h3H,1-2H3 |
InChI Key |
VUNVTLJGLXPICU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)C=NN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















